molecular formula C12H15N3O2 B2843346 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile CAS No. 945299-76-3

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile

Cat. No.: B2843346
CAS No.: 945299-76-3
M. Wt: 233.271
InChI Key: CKOLPRKJMUFHSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile typically involves a multi-step process starting from benzene derivatives. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale chemical synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbutyl)amino]-4-nitrobenzonitrile
  • 2-[(3-Methylbutyl)amino]-6-nitrobenzonitrile
  • 2-[(3-Methylbutyl)amino]-5-nitrobenzamide

Uniqueness

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both the nitro and amino groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-(3-methylbutylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(2)5-6-14-12-4-3-11(15(16)17)7-10(12)8-13/h3-4,7,9,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOLPRKJMUFHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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